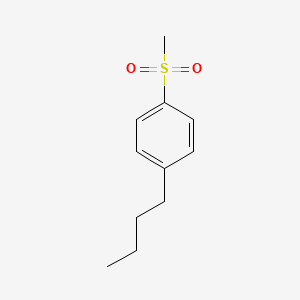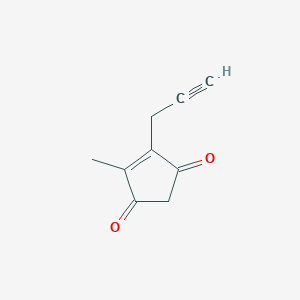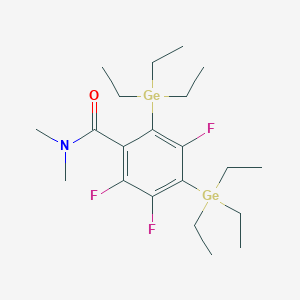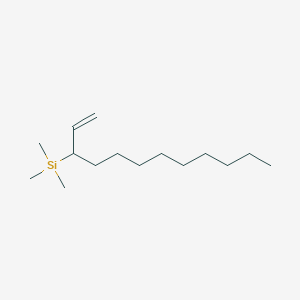
Silane, (1-ethenyldecyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1-ethenyldecyl)trimethyl- is an organosilicon compound that features a silicon atom bonded to three methyl groups and a 1-ethenyldecyl group. This compound is part of the broader class of silanes, which are compounds containing silicon-hydrogen bonds. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethenyldecyl)trimethyl- typically involves the hydrosilylation of alkenes. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is often catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:
Catalyst: Platinum-based catalysts like Karstedt’s catalyst.
Solvent: Non-polar solvents such as toluene or hexane.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethenyldecyl)trimethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions allows for high yields and purity of the final product.
化学反応の分析
Types of Reactions
Silane, (1-ethenyldecyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various organosilicon derivatives.
科学的研究の応用
Silane, (1-ethenyldecyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用機序
The mechanism by which Silane, (1-ethenyldecyl)trimethyl- exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved include the activation of alkenes and the stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
Trimethylsilane: Contains three methyl groups bonded to silicon.
Triethylsilane: Contains three ethyl groups bonded to silicon.
Vinyltrimethylsilane: Contains a vinyl group bonded to silicon.
Uniqueness
Silane, (1-ethenyldecyl)trimethyl- is unique due to the presence of the 1-ethenyldecyl group, which imparts distinct reactivity and properties compared to other silanes. This structural feature allows for specific applications in organic synthesis and materials science that are not achievable with simpler silanes.
特性
CAS番号 |
91899-34-2 |
|---|---|
分子式 |
C15H32Si |
分子量 |
240.50 g/mol |
IUPAC名 |
dodec-1-en-3-yl(trimethyl)silane |
InChI |
InChI=1S/C15H32Si/c1-6-8-9-10-11-12-13-14-15(7-2)16(3,4)5/h7,15H,2,6,8-14H2,1,3-5H3 |
InChIキー |
FCZQYUUSFGITBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


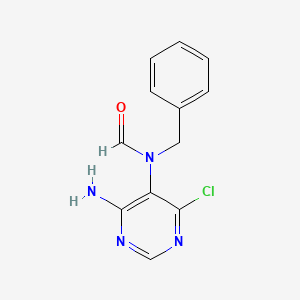
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

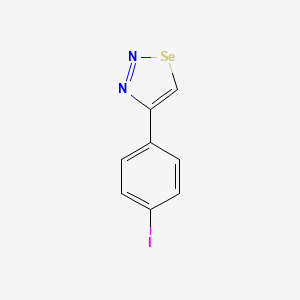
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

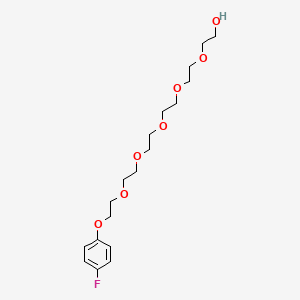
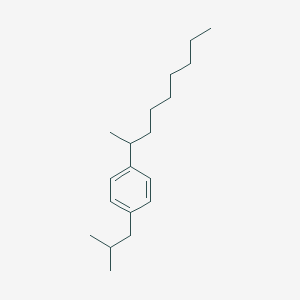
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
